molecular formula C10H10N2S2 B1298939 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile CAS No. 5275-11-6

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile

Cat. No.: B1298939
CAS No.: 5275-11-6
M. Wt: 222.3 g/mol
InChI Key: ZTVYCPUACCAUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, such as triethylamine, in a solvent like ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino or thio derivatives.

Scientific Research Applications

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-2-Benzothiopyran-4-carbonitrile: Similar in structure but lacks the amino group.

    3-Amino-1-sulfanylidene-5,6,7,8-tetrahydroisothiochromene-4-carbonitrile: Similar but with a different sulfur-containing group.

Uniqueness

3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-amino-1-sulfanylidene-5,6,7,8-tetrahydroisothiochromene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c11-5-8-6-3-1-2-4-7(6)10(13)14-9(8)12/h1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVYCPUACCAUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(SC2=S)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200734
Record name NSC269621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5275-11-6
Record name NSC269621
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005275116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC269621
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC269621
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5,6,7,8-TETRAHYDRO-1-THIOXO-1H-2-BENZOTHIOPYRAN-4-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW78HM3N4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Reactant of Route 2
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Reactant of Route 3
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Reactant of Route 4
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Reactant of Route 5
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile
Customer
Q & A

Q1: What is the significance of 3-Amino-1-thioxo-5,6,7,8-tetrahydro-1H-isothiochromene-4-carbonitrile in the synthesis of thienotetrahydroisoquinolines?

A: this compound serves as a crucial starting material in the synthesis of 1-Morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (2). This compound (2) is then further utilized to develop various thienotetrahydroisoquinolines (4) []. These compounds are of interest for their potential biological activities and applications in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.